molecular formula C9H15NO5 B7587324 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid

2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid

Cat. No. B7587324
M. Wt: 217.22 g/mol
InChI Key: JVWTXSAMUJQNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid, also known as DMAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. DMAPA is a white crystalline powder that is soluble in water and has a molecular formula of C8H13NO4.

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death. 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid's antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid has been shown to have a low toxicity profile in animal studies. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid is its versatility in various fields of research, including medicinal chemistry, organic synthesis, and materials science. However, its limitations include its low solubility in organic solvents and its high reactivity towards water.

Future Directions

There are several future directions for the research on 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid. One potential area of research is the development of new synthetic methods for 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid that are more efficient and cost-effective. Another area of research is the investigation of 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid's potential applications in materials science, such as its use as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid's mechanism of action and its potential applications in medicinal chemistry.

Synthesis Methods

2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid can be synthesized through various methods, including the reaction of 2-methylpropanoic acid with oxalyl chloride, followed by reaction with 1,4-dioxane-2,3-diol. Another method involves the reaction of 2-methylpropanoic acid with thionyl chloride, followed by reaction with 1,4-dioxane-2,3-diol.

Scientific Research Applications

2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, 2-(1,4-Dioxane-2-carbonylamino)-2-methylpropanoic acid has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-(1,4-dioxane-2-carbonylamino)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-9(2,8(12)13)10-7(11)6-5-14-3-4-15-6/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWTXSAMUJQNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Dioxane-2-carboxamido)-2-methylpropanoic acid

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